molecular formula C9H7N3O3 B3350393 Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- CAS No. 2735-57-1

Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-

Cat. No.: B3350393
CAS No.: 2735-57-1
M. Wt: 205.17 g/mol
InChI Key: JZAPHKVAZSZGNL-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of a nitro group at the 5-position of the benzimidazole ring in this compound imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Reduction: 1-(5-amino-1H-benzimidazol-2-yl)ethanone.

    Oxidation: 1-(5-nitroso-1H-benzimidazol-2-yl)ethanone.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes and disruption of cellular processes. The benzimidazole ring can also bind to DNA and proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-amino-1H-benzimidazol-2-yl)ethanone
  • 1-(5-nitroso-1H-benzimidazol-2-yl)ethanone
  • 1-(5-chloro-1H-benzimidazol-2-yl)ethanone

Uniqueness

Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with diverse properties. This versatility makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(6-nitro-1H-benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-5(13)9-10-7-3-2-6(12(14)15)4-8(7)11-9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAPHKVAZSZGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511165
Record name 1-(6-Nitro-1H-benzimidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2735-57-1
Record name 1-(6-Nitro-1H-benzimidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(5-nitro-1H-benzimidazol-2-yl)-
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